1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid
Description
Significance of Cyclobutane Carboxylic Acid Derivatives
Cyclobutane carboxylic acid derivatives occupy a unique niche in organic chemistry due to their rigid four-membered ring structure, which imposes conformational restrictions critical for modulating biological activity. The introduction of a cyclobutane fragment into molecules enhances stability without significantly altering electronic properties, making these derivatives valuable for drug design. For instance, the cyclobutane ring in Boceprevir (a hepatitis C protease inhibitor) and Carboplatin (an anticancer agent) improves target binding affinity by reducing rotational freedom.
The tert-butoxycarbonyl (Boc) protecting group further enhances the utility of these compounds by enabling selective functionalization. For example, 1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid serves as a precursor for peptidomimetics, where the Boc group safeguards the amine during solid-phase synthesis. This dual role—conformational control and synthetic flexibility—has led to applications in:
- Medicinal Chemistry : Design of protease inhibitors and receptor antagonists.
- Materials Science : Development of stress-responsive polymers through strain-release mechanisms.
Table 1 : Marketed Drugs Containing Cyclobutane Moieties
| Drug Name | Therapeutic Use | Key Structural Feature |
|---|---|---|
| Boceprevir | Hepatitis C treatment | Cyclobutane-fused peptidomimetic |
| Carboplatin | Cancer chemotherapy | Cyclobutane dicarboxylate ligand |
| Nalbuphine | Pain management | Cyclobutane-containing opioid analog |
Historical Development of Boc-Protected Aminophenyl Cyclobutane Research
Early studies on cyclobutane amino acids were limited by synthetic challenges, particularly in achieving regioselective functionalization. The 2010s marked a turning point with the advent of tandem amidation/aza-Michael addition protocols, which enabled efficient synthesis of β-N-heterocyclic cyclobutane carboximides. For instance, Radchenko et al. demonstrated the use of cyclobutene-1-carboxylic acid as a starting material for generating trans-β-N-heterocyclic derivatives via DMAP-catalyzed reactions.
The introduction of Boc protection strategies in the late 2010s further accelerated progress. A landmark synthesis by Wang and Lu (2018) achieved an 80.6% yield of N-Boc-1-aminocyclobutanecarboxylic acid through a base-mediated reaction between 1-aminocyclobutylcarboxylic acid and di-tert-butyl dicarbonate. This method’s scalability laid the groundwork for derivatives like 1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid, which are now staples in peptide mimetic libraries.
Current Research Landscape and Applications
Recent advances have expanded the compound’s utility across multiple domains:
- Peptidomimetic Design : The Boc-protected amine facilitates the synthesis of cathepsin inhibitors, where the cyclobutane ring mimics proline’s conformational rigidity.
- Enzyme Studies : Derivatives serve as substrates for alcohol dehydrogenase 1A, aiding mechanistic investigations.
- Materials Innovation : Strain-promoted polymerization of cyclobutane derivatives yields polymers with tunable mechanical properties.
A 2023 study highlighted the compound’s reactivity with nucleophiles, enabling rapid diversification into thiazole-based antimicrobial agents. Meanwhile, supramolecular chemistry applications exploit its planar phenyl group for π-stacking in self-assembled systems.
Synthetic Pathway :
Properties
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-12-7-4-6-11(10-12)16(13(18)19)8-5-9-16/h4,6-7,10H,5,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBKTAOONWYTJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid involves its interaction with biological molecules through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Functional Group Influence
- Boc Protection: Compounds with Boc groups (e.g., the target compound and N-Boc-1-aminocyclobutanecarboxylic acid) exhibit superior stability in synthetic workflows compared to unprotected analogs like 3-amino-1-phenylcyclobutane-1-carboxylic acid (CAS: 1334488-57-1) .
- Fluorine vs. Phenyl Substituents : FACBC’s fluorine atom enhances tumor-targeting specificity in PET imaging, whereas phenyl-containing analogs (e.g., the target compound) are tailored for drug discovery due to improved binding affinity to hydrophobic enzyme pockets .
Stereochemical and Positional Effects
- The position of substituents significantly impacts biological activity. For example, 1-((tert-Butoxycarbonyl)amino)-3-phenylcyclobutane-1-carboxylic acid (CAS: 1993314-86-5) differs from the target compound in the placement of the phenyl group (3- vs. 1-position), leading to distinct interactions with target proteins .
Biological Activity
1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid, commonly referred to as Boc-1-aminocyclobutane-1-carboxylic acid, is a synthetic compound notable for its cyclobutane structure and its applications in medicinal chemistry. This compound has garnered attention for its potential biological activities, particularly in the context of drug development and enzyme interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₁NO₄
- Molecular Weight : Approximately 291.347 g/mol
- IUPAC Name : 1-{3-[(tert-butoxy)carbonyl]amino}phenylcyclobutane-1-carboxylic acid
- CAS Number : 1314667-22-5
The compound features a cyclobutane ring linked to a phenyl group that bears a tert-butoxycarbonyl (Boc) protected amino group. This unique structure contributes to its reactivity and biological interactions.
Biological Activity
Research indicates that 1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid exhibits several biological activities, particularly in the modulation of biological pathways. Notably, it has been studied for its potential as a TRPA1 antagonist, which may influence pain pathways and inflammatory responses.
The mechanism by which this compound exerts its effects primarily involves:
- TRPA1 Antagonism : The compound's ability to inhibit the TRPA1 ion channel can lead to analgesic effects, making it a candidate for pain management therapies.
- Enzyme Inhibition : It has been investigated for its role in inhibiting specific enzymes, which is crucial for developing therapeutic agents targeting various diseases.
Synthesis and Applications
The synthesis of 1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid typically involves several key steps:
- Formation of the Cyclobutane Ring : Achieved through [2+2] cycloaddition reactions.
- Introduction of the Phenyl Group : Utilized via Friedel-Crafts alkylation.
- Protection of the Amino Group : The Boc group is introduced using tert-butoxycarbonyl chloride in the presence of a base.
This compound is primarily used in:
- Medicinal Chemistry : As an intermediate in synthesizing pharmacologically active molecules.
- Biological Research : For studying enzyme-substrate interactions and protein modifications.
Comparative Analysis with Similar Compounds
The biological activity of 1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Boc-Amino-Cyclopentane | Cyclopentane ring | Moderate TRPA1 antagonism |
| Boc-Amino-Cyclohexane | Cyclohexane ring | Low TRPA1 antagonism |
| Boc-Amino-Cyclobutane | Cyclobutane ring | Strong TRPA1 antagonism |
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on TRPA1 Antagonism : Research demonstrated that Boc-cyclobutane derivatives showed significant inhibition of TRPA1 channels, suggesting potential for analgesic drug development.
- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that modifications to the cyclobutane structure could enhance binding affinity to target enzymes, indicating a pathway for optimizing drug design.
Q & A
Q. What are the common synthetic routes for preparing 1-(3-((tert-Butoxycarbonyl)amino)phenyl)cyclobutane-1-carboxylic acid?
The compound is typically synthesized via multi-step protocols involving cyclobutane ring formation, Boc-protection, and carboxylation. For example, lithium hydroxide-mediated hydrolysis of ester intermediates in methanol/water (20 h, room temperature) followed by purification via silica gel column chromatography (hexane/ethyl acetate) yields the carboxylic acid derivative . Optimized debenzylation reactions using palladium on carbon (10% loading) under acidic conditions (pH ~3) are critical for precursor synthesis .
Q. What spectroscopic and chromatographic methods are recommended for structural characterization?
Key techniques include:
- NMR spectroscopy : Multi-nuclear analysis (¹H, ¹³C, ¹⁹F) at elevated temperatures (60°C) to resolve cyclobutane ring proton splitting and confirm Boc-group integrity .
- HRMS : High-resolution mass spectrometry (e.g., M+Na⁺ or M+H⁺) to verify molecular weight and isotopic patterns, particularly for selenium-containing intermediates .
- Column chromatography : Silica gel purification with gradient elution (hexane/ethyl acetate) to isolate intermediates and minimize byproducts .
Q. What are the stability considerations for this compound under different storage conditions?
The compound is chemically stable under recommended storage (dry, inert atmosphere, 2–8°C). However, no empirical data on decomposition temperature, vapor pressure, or hygroscopicity are available, necessitating experimental determination via accelerated stability studies (e.g., thermal gravimetric analysis or HPLC monitoring under stress conditions) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Discrepancies often arise from polymorphic forms or impurities. To resolve these:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Use HPLC-UV/ELSD with orthogonal methods (e.g., ion-pair chromatography) to assess purity and quantify residual solvents .
- Cross-validate solubility data using shake-flask methods in buffered aqueous systems (pH 1–13) and non-polar solvents .
Q. What strategies optimize reaction yields during cyclobutane ring formation?
- Temperature control : Conduct ring-closing reactions at 0°C to minimize side reactions (e.g., retro-Diels-Alder pathways) .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C or Ru complexes) for hydrogenation steps, noting that wet vs. dry catalysts may influence selectivity .
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., decarboxylated products) and adjust stoichiometry of reagents like lithium hydroxide or trifluoroacetic acid .
Q. How can unexpected byproducts during Boc-deprotection be mitigated?
Unexpected byproducts (e.g., tert-butyl carbamate fragments) may form due to acidic hydrolysis. To address this:
- Monitor reaction progress : Use in-situ ¹H NMR to track Boc-group removal in CD₂Cl₂ at 0°C .
- Alternative deprotection : Replace trifluoroacetic acid with HCl/dioxane for milder conditions .
- Workup optimization : Quench reactions with cold aqueous citric acid to precipitate impurities before extraction .
Q. What methodologies validate the integrity of the tert-butoxycarbonyl (Boc) protecting group?
- FT-IR spectroscopy : Confirm the presence of Boc-specific carbonyl stretches (~1680–1720 cm⁻¹) .
- TLC monitoring : Use ninhydrin staining to detect free amine groups, indicating premature deprotection .
- Alternative protecting groups : Compare with Fmoc or Cbz analogs to assess Boc stability under reaction conditions .
Q. How can researchers ensure enantiomeric purity in cyclobutane derivatives?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to separate enantiomers .
- Circular dichroism (CD) : Correlate optical activity with reported stereochemical data for related cyclobutane-carboxylic acids .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
